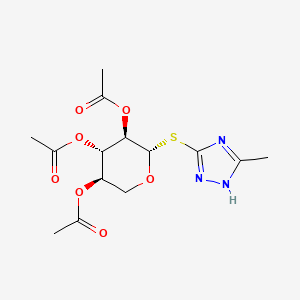
beta-D-Xylopyranoside, 5-methyl-1H-1,2,4-triazol-3-yl 1-thio-, 2,3,4-triacetate
描述
Beta-D-Xylopyranoside, 5-methyl-1H-1,2,4-triazol-3-yl 1-thio-, 2,3,4-triacetate: is a complex organic compound that combines a xylopyranoside sugar moiety with a triazole ring and a thioacetate group
属性
CAS 编号 |
116509-51-4 |
|---|---|
分子式 |
C14H19N3O7S |
分子量 |
373.38 g/mol |
IUPAC 名称 |
[(3R,4S,5R,6S)-4,5-diacetyloxy-6-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]oxan-3-yl] acetate |
InChI |
InChI=1S/C14H19N3O7S/c1-6-15-14(17-16-6)25-13-12(24-9(4)20)11(23-8(3)19)10(5-21-13)22-7(2)18/h10-13H,5H2,1-4H3,(H,15,16,17)/t10-,11+,12-,13+/m1/s1 |
InChI 键 |
JPBWBXULUWHVSI-XQHKEYJVSA-N |
手性 SMILES |
CC1=NC(=NN1)S[C@H]2[C@@H]([C@H]([C@@H](CO2)OC(=O)C)OC(=O)C)OC(=O)C |
规范 SMILES |
CC1=NC(=NN1)SC2C(C(C(CO2)OC(=O)C)OC(=O)C)OC(=O)C |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of beta-D-Xylopyranoside, 5-methyl-1H-1,2,4-triazol-3-yl 1-thio-, 2,3,4-triacetate typically involves multiple steps:
Formation of the Xylopyranoside Moiety:
Introduction of the Triazole Ring: The triazole ring is introduced through a cycloaddition reaction, often using azides and alkynes under copper-catalyzed conditions.
Thioacetate Group Addition: The thioacetate group is added via a nucleophilic substitution reaction, where a thiol group reacts with an acetylating agent.
Acetylation: The final step involves the acetylation of the hydroxyl groups to form the triacetate derivative.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and advanced purification techniques such as chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the thioacetate group, potentially leading to the formation of thiols or amines.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to substitute the acetyl groups.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, beta-D-Xylopyranoside derivatives are often used to study carbohydrate-protein interactions. The triazole ring can also serve as a bioisostere for amides, making it useful in the design of enzyme inhibitors.
Medicine
In medicine, compounds containing triazole rings are known for their antifungal and antibacterial properties. Beta-D-Xylopyranoside derivatives could potentially be explored for similar applications.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用机制
The mechanism of action of beta-D-Xylopyranoside, 5-methyl-1H-1,2,4-triazol-3-yl 1-thio-, 2,3,4-triacetate involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The xylopyranoside moiety can mimic natural sugars, allowing the compound to interfere with carbohydrate-processing enzymes.
相似化合物的比较
Similar Compounds
Methyl beta-D-xylopyranoside: A simpler derivative without the triazole and thioacetate groups.
Phenyl 1-thio-beta-D-galactopyranoside: Contains a phenyl group instead of a triazole ring.
4-Methylumbelliferyl-beta-D-xylopyranoside: Contains a fluorescent group for use in biochemical assays.
Uniqueness
Beta-D-Xylopyranoside, 5-methyl-1H-1,2,4-triazol-3-yl 1-thio-, 2,3,4-triacetate is unique due to the combination of a sugar moiety, a triazole ring, and a thioacetate group
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


